Melitin

Description

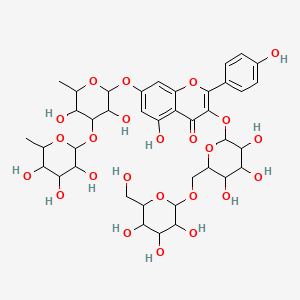

Structure

2D Structure

Properties

CAS No. |

81944-31-2 |

|---|---|

Molecular Formula |

C39H50O24 |

Molecular Weight |

902.8 g/mol |

IUPAC Name |

7-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O24/c1-11-21(43)26(48)30(52)37(56-11)62-34-22(44)12(2)57-39(32(34)54)58-15-7-16(42)20-17(8-15)59-33(13-3-5-14(41)6-4-13)35(25(20)47)63-38-31(53)28(50)24(46)19(61-38)10-55-36-29(51)27(49)23(45)18(9-40)60-36/h3-8,11-12,18-19,21-24,26-32,34,36-46,48-54H,9-10H2,1-2H3 |

InChI Key |

OVHQWOXKMOVDJP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |

Other CAS No. |

81944-31-2 |

Synonyms |

Brucella melitensis M antigen M antigen, Brucella melitensis melitin melitine |

Origin of Product |

United States |

Foundational & Exploratory

Melittin: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin (B549807), the principal bioactive peptide in honeybee (Apis mellifera) venom, has garnered significant scientific interest due to its potent cytolytic, antimicrobial, and anti-cancer properties. This technical guide provides a detailed overview of melittin, focusing on its biochemical structure, mechanisms of action, and key experimental methodologies for its study. We present a comprehensive summary of its amino acid sequence and delve into the intricate signaling pathways it modulates. Quantitative data on its biological activities are systematically tabulated for comparative analysis. Furthermore, this guide offers detailed protocols for essential in vitro assays and provides visualizations of key signaling cascades and experimental workflows using the DOT language for Graphviz, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Melittin is a 26-amino acid, amphipathic peptide that constitutes 40-60% of the dry weight of honeybee venom.[1] Its ability to disrupt cell membranes is central to its biological effects, which range from potent hemolytic and antimicrobial activity to promising anti-tumor effects. Understanding the molecular intricacies of melittin's interactions with cellular components is crucial for harnessing its therapeutic potential while mitigating its inherent toxicity. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of peptide-based therapeutics.

Amino Acid Sequence and Structure

The primary structure of melittin is a single polypeptide chain of 26 amino acids with the following sequence:

Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH₂

This sequence can be represented in single-letter code as: GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ .

Structurally, melittin is a cationic peptide with a hydrophobic N-terminus and a hydrophilic C-terminus. In aqueous solutions, it can exist as a random coil or an alpha-helix, often forming tetramers. Upon interaction with biological membranes, it adopts a bent alpha-helical conformation, which is crucial for its membrane-disrupting activities.

Signaling Pathways Modulated by Melittin

Melittin exerts its complex biological effects by modulating several key intracellular signaling pathways, primarily through its ability to interact with and disrupt cell membranes. This disruption can lead to the influx of ions like Ca²⁺ and the release of intracellular components, triggering a cascade of signaling events.

Pro-Apoptotic Signaling

Melittin is a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through the modulation of several key signaling pathways:

-

Mitochondrial Pathway: Melittin can directly interact with mitochondrial membranes, leading to the release of cytochrome c and other pro-apoptotic factors. This activates the caspase cascade, ultimately leading to programmed cell death.

-

Death Receptor Pathway: In some cancer cells, melittin has been shown to upregulate the expression of death receptors, such as DR4 and DR5, sensitizing the cells to apoptosis.

-

PI3K/Akt/mTOR Pathway: Melittin can inhibit the pro-survival PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells. This inhibition removes the survival signals and allows apoptotic processes to proceed.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, is also a target of melittin. Depending on the cellular context, melittin can either activate or inhibit different branches of the MAPK pathway to promote apoptosis.

Anti-Inflammatory Signaling

Melittin exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways:

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. Melittin can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: Melittin can also suppress the activation of p38 MAPK and JNK, which are involved in the production of inflammatory mediators.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important mediator of inflammation. Melittin has been shown to inhibit the phosphorylation and activation of STAT3.

Quantitative Data on Biological Activities

The biological activities of melittin have been quantified in numerous studies. The following tables summarize key quantitative data for its hemolytic, antimicrobial, and cytotoxic effects.

Table 1: Hemolytic Activity of Melittin

| Parameter | Value (µg/mL) | Cell Type | Reference |

| HC₅₀ | 0.44 | Human Red Blood Cells | [2] |

| HD₅₀ | 0.44 | Human Red Blood Cells | [2] |

HC₅₀: 50% hemolytic concentration; HD₅₀: 50% hemolytic dose.

Table 2: Minimum Inhibitory Concentration (MIC) of Melittin against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 16 | [1] |

| Escherichia coli | 4 - 64 | [1] |

| Pseudomonas aeruginosa | 32 - 64 | [1] |

| Acinetobacter baumannii | 4 - 64 | [1] |

| Klebsiella pneumoniae | 32 - 64 | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 13.71 (mean) | [2] |

Table 3: Cytotoxic Activity (IC₅₀) of Melittin against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervical Cancer | 1.7 - 2.54 | [3][4] |

| WiDr | Colon Cancer | 2.68 | [4] |

| K562 | Chronic Myelogenous Leukemia | 1.84 | [5][6] |

| A375 | Melanoma | Not Specified | [7] |

| Human Fibroblast Cells (Normal) | - | 6.45 | [2] |

| Vero (Normal Kidney Cells) | - | 3.53 | [4] |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of melittin.

Hemolytic Assay

This protocol determines the concentration of melittin required to lyse red blood cells.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Melittin stock solution

-

Triton X-100 (1% v/v in PBS) as a positive control

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare RBC Suspension: Wash fresh human RBCs three times with PBS by centrifugation at 500 x g for 5 minutes. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Prepare Melittin Dilutions: Prepare a serial dilution of the melittin stock solution in PBS to achieve the desired final concentrations.

-

Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each melittin dilution. For controls, add 100 µL of RBC suspension to 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).

-

Incubate: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Measure Absorbance: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

-

Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Determine HC₅₀: Plot the percentage of hemolysis against the melittin concentration and determine the concentration that causes 50% hemolysis (HC₅₀).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of melittin that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Melittin stock solution

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for OD measurement)

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Melittin Dilutions: Perform a two-fold serial dilution of the melittin stock solution in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well containing the melittin dilutions. Include a positive control well (bacteria in MHB without melittin) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of melittin at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity (IC₅₀) Assay

This protocol determines the concentration of melittin that inhibits the growth of a cell line by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Melittin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of melittin. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate Cell Viability: % Cell Viability = (Abs_treated / Abs_untreated_control) x 100

-

Determine IC₅₀: Plot the percentage of cell viability against the melittin concentration and determine the concentration that causes 50% inhibition of cell growth (IC₅₀).

Conclusion

Melittin stands out as a natural peptide with a remarkable spectrum of biological activities. Its well-defined structure and multifaceted mechanisms of action make it a compelling candidate for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this potent bee venom peptide. Further research, particularly focusing on targeted delivery systems to mitigate its systemic toxicity, will be crucial in translating the promise of melittin into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Melittin Peptide: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin (B549807), the principal bioactive component of honeybee (Apis mellifera) venom, is a potent cytolytic peptide with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure and function of melittin, with a focus on its molecular characteristics, mechanism of action, and its impact on cellular signaling pathways. Quantitative data are summarized for easy reference, and detailed experimental protocols for key analytical techniques are provided. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of melittin.

Introduction

Melittin is a 26-amino acid, cationic, amphipathic peptide that constitutes 40-50% of the dry weight of honeybee venom.[1] Its ability to interact with and disrupt cell membranes is central to its diverse biological effects, which include antimicrobial, anti-inflammatory, and anticancer activities.[2] The unique structural properties of melittin, particularly its amphipathicity, allow it to readily bind to and perturb the integrity of lipid bilayers, leading to pore formation and ultimately cell lysis.[3] Understanding the intricate relationship between melittin's structure and its multifaceted functions is crucial for harnessing its therapeutic potential while mitigating its inherent cytotoxicity.

Melittin Structure

The biological activity of melittin is intrinsically linked to its hierarchical structure, from its primary amino acid sequence to its quaternary assembly.

Primary and Secondary Structure

Melittin is a linear polypeptide with the amino acid sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2.[4] This sequence gives melittin a molecular weight of approximately 2846.5 g/mol .[5] The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (lysine and arginine).[6] This amphipathic nature is a key determinant of its interaction with cell membranes. In aqueous solution, melittin exists as a random coil, but upon binding to a membrane surface, it adopts a well-defined α-helical conformation.[7] This secondary structure is characterized by a bend or hinge region around Proline-14, resulting in two helical segments.[4]

Tertiary and Quaternary Structure

In the venom sac of the honeybee, where it is present at high concentrations, melittin exists as a tetramer.[4] This tetrameric form is less active and serves as a storage configuration. Upon release and dilution, the tetramer dissociates into its monomeric, biologically active form.[4] The monomeric melittin is the species that interacts with cell membranes to exert its lytic effects.

Functional Activities of Melittin

Melittin's ability to disrupt cellular membranes underpins its wide range of biological functions.

Mechanism of Action: Membrane Interaction and Pore Formation

The primary mechanism of melittin's action involves its interaction with and disruption of the plasma membrane of target cells. As a cationic peptide, it is electrostatically attracted to the negatively charged components often found on the surface of microbial and cancer cells.[3] Upon binding, melittin monomers insert into the lipid bilayer.

There are two predominant models describing the subsequent pore formation:

-

The Two-Step Model: In this model, melittin initially binds to the membrane surface in a parallel orientation. As the concentration of peptide on the membrane increases, the monomers aggregate and reorient to a perpendicular position, inserting into the membrane to form pores.[8]

-

Direct Insertion Model: An alternative model proposes that the parallel surface-bound state and the perpendicular inserted state are competing processes rather than sequential steps.[8]

Regardless of the precise model, the formation of transmembrane pores or channels leads to a loss of the cell's permeability barrier, resulting in the leakage of ions and small molecules, disruption of the membrane potential, and ultimately, cell death.[9]

Antimicrobial Activity

Melittin exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, both Gram-positive and Gram-negative.[9] Its ability to disrupt the bacterial cell membrane makes it an attractive candidate for the development of new antibiotics, particularly against drug-resistant strains.

Hemolytic Activity

A significant characteristic of melittin is its potent hemolytic activity, the ability to lyse red blood cells.[4] This non-specific cytotoxicity is a major hurdle for its systemic therapeutic application and is a critical parameter to assess in the development of melittin-based drugs.

Anticancer Activity

Melittin has demonstrated significant anticancer effects in various cancer cell lines and animal models.[4] Its anticancer activity is attributed not only to its direct lytic effect on cancer cell membranes but also to its ability to induce apoptosis (programmed cell death) through the modulation of various signaling pathways.[10]

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical and biological properties of melittin.

Table 1: Physicochemical Properties of Melittin

| Property | Value | Reference |

| Amino Acid Sequence | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | [4] |

| Molecular Formula | C131H229N39O31 | [1] |

| Molecular Weight | 2846.5 g/mol | [5] |

Table 2: Antimicrobial Activity of Melittin (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 6.4 | [11][12] |

| Escherichia coli | 6.4 | [12] |

| Acinetobacter baumannii | 4 - 64 | [11] |

| Klebsiella pneumoniae | 32 - 64 | [11][13] |

| Pseudomonas aeruginosa | 4 - 16 | [11][14] |

| Methicillin-resistant S. aureus (MRSA) | 6.4 - 13.71 | [12][13] |

| Extensively drug-resistant A. baumannii | 8 - 13.71 | [13] |

| KPC-producing K. pneumoniae | 32 | [13] |

Table 3: Hemolytic and Cytotoxic Activity of Melittin

| Parameter | Value (µg/mL) | Cell Type | Reference |

| HC50 (50% Hemolytic Concentration) | 3.03 - 16.28 | Human Red Blood Cells | [15][16] |

| HD50 (50% Hemolytic Dose) | 0.44 | Human Red Blood Cells | [13] |

| IC50 (50% Inhibitory Concentration) | 5.73 - 6.45 | Mouse Peritoneal Macrophages, Human Primary Fibroblasts | [13] |

| LC50 (50% Lethal Concentration) | 43.42 | Immature Human Dendritic Cells | [15] |

Signaling Pathways Modulated by Melittin

Beyond its direct membrane-disrupting effects, melittin influences key intracellular signaling pathways, particularly those involved in apoptosis and inflammation.

Apoptosis Induction

Melittin is a potent inducer of apoptosis in various cancer cells. It modulates several key signaling cascades:

-

Bcl-2 Family Proteins: Melittin can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction.[11][17]

-

Caspase Activation: The induction of apoptosis by melittin is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. Melittin has been shown to activate caspase-3, -7, and -9.[18][19][20]

-

Akt Signaling Pathway: Melittin can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway contributes to its pro-apoptotic effects.[13][15]

Caption: Melittin-induced apoptosis signaling pathway.

Phospholipase A2 (PLA2) Activation

Melittin is known to activate phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) to produce arachidonic acid and lysophospholipids.[10] Arachidonic acid is a precursor for various inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. The activation of PLA2 by melittin is thought to be a result of melittin-induced changes in the membrane structure, which makes the phospholipid substrate more accessible to the enzyme.[10] This activation of PLA2 contributes to the inflammatory response observed following a bee sting. Interestingly, some studies also suggest that melittin can directly bind to and, under certain conditions, inhibit secretory PLA2.[4]

Caption: Melittin and Phospholipase A2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of melittin.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of melittin against a specific bacterial strain.

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

Melittin stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Melittin Dilution:

-

Perform a two-fold serial dilution of the melittin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the melittin dilutions.

-

Include a positive control well (bacteria in MHB without melittin) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microplate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of melittin that completely inhibits visible bacterial growth.

-

Hemolysis Assay

This protocol measures the hemolytic activity of melittin on red blood cells (RBCs).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Circular-dichroism and fluorescence studies on melittin: effects of C-terminal modifications on tetramer formation and binding to phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melittin binds to secretory phospholipase A2 and inhibits its enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bee Venom and Its Peptide Component Melittin Suppress Growth and Migration of Melanoma Cells via Inhibition of PI3K/AKT/mTOR and MAPK Pathways [mdpi.com]

- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melittin suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Contribution of bee venom phospholipase A2 contamination in melittin fractions to presumed activation of tissue phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]

The Architect of Disruption: An In-depth Technical Guide to the Mechanism of Action of Melittin on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin (B549807), the principal polypeptide component of European honeybee (Apis mellifera) venom, is a potent, 26-amino acid, amphipathic peptide renowned for its powerful cytolytic and antimicrobial properties. Its ability to disrupt the integrity of cell membranes has made it a subject of intense research, not only for understanding fundamental biophysical processes but also for its potential therapeutic applications, ranging from antimicrobial and antiviral agents to novel cancer therapies. This technical guide provides a comprehensive overview of the molecular mechanisms governing melittin's interaction with and disruption of cell membranes, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Melittin: Structure and Amphipathic Nature

Melittin's primary sequence (GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) reveals a distinct amphipathic character. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and carries a significant positive charge at physiological pH. In aqueous solution, melittin exists as a random coil monomer, but upon encountering a lipid membrane, it undergoes a conformational change to an α-helical structure. This α-helix is also amphipathic, with the hydrophobic residues aligned on one face and the hydrophilic residues on the other, a key feature for its membrane-disrupting activity.

Interaction with the Lipid Bilayer: A Multi-Step Process

The interaction of melittin with the cell membrane is a dynamic, concentration-dependent process that can be broadly categorized into the following stages:

-

Electrostatic Attraction and Surface Binding: The positively charged C-terminus of melittin is initially attracted to the negatively charged components of the cell membrane, such as phosphatidylserine. This electrostatic interaction facilitates the initial binding of melittin monomers to the membrane surface.

-

Hydrophobic Insertion and Conformational Change: Following initial binding, the hydrophobic N-terminal region of melittin inserts into the nonpolar core of the lipid bilayer. This insertion is accompanied by the transition of the peptide from a random coil to an α-helical conformation, orienting it parallel to the membrane surface.

-

Peptide Aggregation and Reorientation: As the concentration of melittin on the membrane surface increases, the monomers begin to aggregate. This aggregation is a critical step that precedes the formation of pores. At a certain threshold concentration, the peptide aggregates reorient from a surface-parallel to a transmembrane orientation.

-

Pore Formation: The transmembrane aggregation of melittin peptides leads to the formation of pores or channels in the membrane, causing a loss of its barrier function.

Models of Melittin-Induced Pore Formation

The precise architecture of melittin-induced pores has been a subject of extensive investigation, with two primary models being proposed: the "barrel-stave" and the "toroidal" pore models.

-

Barrel-Stave Model: In this model, the melittin helices aggregate like the staves of a barrel to form a channel through the membrane. The hydrophobic faces of the helices interact with the lipid core of the bilayer, while the hydrophilic faces line the aqueous pore.

-

Toroidal Pore Model: In the toroidal model, the melittin helices, along with the headgroups of the surrounding lipid molecules, bend and fold back on themselves, creating a continuous pore lined by both the peptides and the lipid headgroups. This model implies a more significant disruption of the membrane structure.

Current evidence strongly suggests that melittin primarily forms toroidal pores . This is supported by studies showing that the pore lining contains both peptide and lipid components.

Quantitative Data on Melittin's Activity

The biological activity of melittin is highly dependent on its concentration, the peptide-to-lipid ratio, and the composition of the target membrane. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Type/Conditions | Reference |

| Hemolytic Activity (HC50) | 3.03 ± 0.02 µg/mL | Human Red Blood Cells | [1] |

| 0.44 µg/mL | Human Red Blood Cells | [2] | |

| Cytotoxicity (IC50) | 6.45 µg/mL | Human Primary Fibroblast Cells | [2] |

| Lethal Dose (LD50) | 4.98 mg/kg | Intraperitoneal injection in BALB/c mice | [2] |

| Parameter | Value | Lipid Composition | Reference |

| Peptide-to-Lipid (P/L) Ratio for Stable Pore Formation | ~1/100 or more | DOPC/DOPG (7:3) | [3] |

| 0.002 ± 0.001 (for glutathione (B108866) leakage) | 100% DOPC | [4] | |

| 0.045 ± 0.001 (for glutathione leakage) | 100% DOPG | [4] | |

| Pore Diameter | ~4.4 nm | Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and dilauroyl phosphatidylcholine (DLPC) | [5][6] |

| 2.0 - 4.0 nm (fluctuating) | DMPC | [7] | |

| Number of Melittin Monomers per Pore | 4 to 8 | - | [4] |

| 6 to 12 | DMPC | [7] |

Experimental Protocols for Studying Melittin-Membrane Interactions

A variety of biophysical and cell-based assays are employed to elucidate the mechanism of melittin's action. Below are detailed methodologies for key experiments.

Vesicle Leakage Assay

This assay measures the ability of melittin to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

-

Vesicle Preparation:

-

Prepare a lipid film by dissolving the desired lipids (e.g., POPC) in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and then under vacuum for at least 2 hours.

-

Hydrate the lipid film with a buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

-

Subject the hydrated lipid suspension to several freeze-thaw cycles.

-

Extrude the vesicle suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Leakage Measurement:

-

Dilute the vesicle solution in a cuvette to a final lipid concentration of 50 µM.

-

Record the baseline fluorescence intensity (excitation at 490 nm, emission at 520 nm for calcein) using a spectrofluorometer.

-

Add melittin to the desired final concentration and continuously monitor the increase in fluorescence over time.

-

At the end of the experiment, add a lytic agent (e.g., 0.1% Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

Calculate the percentage of leakage at each time point relative to the maximum fluorescence.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of melittin (e.g., random coil vs. α-helix) in the absence and presence of lipid vesicles.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of melittin in buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a suspension of large unilamellar vesicles (LUVs) with the desired lipid composition in the same buffer.

-

-

CD Measurement:

-

Record the CD spectrum of melittin alone in the buffer from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

-

Record the CD spectrum of the LUV suspension alone as a baseline.

-

Add the LUV suspension to the melittin solution to achieve the desired peptide-to-lipid ratio.

-

Incubate the mixture for a sufficient time to allow for binding and conformational changes.

-

Record the CD spectrum of the melittin-LUV mixture.

-

-

Data Analysis:

-

Subtract the LUV baseline spectrum from the melittin-LUV spectrum.

-

Analyze the resulting spectrum to determine the percentage of α-helical content using deconvolution software. An α-helix is characterized by negative bands at approximately 208 and 222 nm.

-

Neutron Scattering

Small-angle neutron scattering (SANS) can provide information about the structure and location of pores within lipid bilayers.

Protocol:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) with a specific lipid composition. The use of deuterated lipids can enhance contrast.

-

Hydrate the lipid samples with D₂O buffer to minimize the incoherent scattering from hydrogen.

-

Add melittin to the desired peptide-to-lipid ratio.

-

-

SANS Measurement:

-

Place the sample in a quartz cell in the neutron beamline.

-

Collect scattering data over a range of scattering vectors (q).

-

-

Data Analysis:

-

Analyze the scattering profiles to model the structure of the lipid bilayer and any pores present. The formation of pores will lead to characteristic changes in the scattering pattern.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic process of melittin's interaction with and permeabilization of a lipid bilayer.

Protocol:

-

System Setup:

-

Build a model of a hydrated lipid bilayer with the desired lipid composition (e.g., POPC) using software like CHARMM-GUI.

-

Place one or more melittin molecules, typically in an α-helical conformation, near the surface of the bilayer.

-

Solvate the system with water molecules and add ions to neutralize the system and achieve the desired ionic strength.

-

-

Simulation:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the peptide.

-

Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the binding, insertion, and pore formation events.

-

-

Analysis:

-

Analyze the trajectory to study the peptide's orientation, depth of insertion, secondary structure changes, and interactions with lipid molecules.

-

Monitor the formation of water channels and ion flux across the membrane to characterize the pores.

-

Melittin-Induced Cellular Signaling Pathways

Beyond its direct membrane-disrupting effects, melittin can modulate various intracellular signaling pathways, often as a consequence of membrane permeabilization and the resulting ion flux or by interacting with membrane-associated proteins.

Phospholipase A2 (PLA2) Activation

Melittin is a potent activator of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) at the sn-2 position, releasing fatty acids (such as arachidonic acid) and lysophospholipids.[8][9] This activation is thought to be synergistic, where melittin-induced membrane disruption increases the accessibility of lipid substrates to PLA2.[9] The release of arachidonic acid can then initiate pro-inflammatory signaling cascades.

NF-κB and MAPK Signaling Pathways

Melittin has been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation, cell proliferation, and apoptosis. The effects of melittin on these pathways can be complex and cell-type dependent. In some contexts, melittin has anti-inflammatory effects by inhibiting NF-κB activation.[10] In other cases, particularly in cancer cells, it can induce apoptosis through the activation of MAPK pathways such as JNK and p38.[11][12]

Apoptosis Induction

Melittin is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered through multiple mechanisms, including:

-

Mitochondrial Pathway: Melittin can directly interact with mitochondrial membranes, leading to the release of cytochrome c, which in turn activates the caspase cascade (e.g., caspase-9 and caspase-3).[13][14]

-

Regulation of Bcl-2 Family Proteins: Melittin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[13]

-

Activation of Death Receptors: In some cell types, melittin can enhance the expression of death receptors, sensitizing the cells to apoptosis-inducing ligands like TRAIL.[12]

Conclusion

Melittin's interaction with cell membranes is a multifaceted process characterized by electrostatic binding, hydrophobic insertion, and concentration-dependent aggregation, culminating in the formation of toroidal pores that disrupt cellular integrity. This direct physical mechanism is further augmented by the modulation of key intracellular signaling pathways, including those involved in inflammation and apoptosis. The quantitative understanding of melittin's activity, coupled with detailed experimental methodologies, provides a robust framework for researchers and drug development professionals to explore its therapeutic potential. Further elucidation of the intricate interplay between melittin's membrane-disrupting properties and its effects on cellular signaling will be crucial for the rational design of melittin-based therapeutics with enhanced efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melittin can permeabilize membranes via large transient pores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melittin-induced hyperactivation of phospholipase A2 activity and calcium influx in ras-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Melittin, a major component of bee venom, sensitizes human hepatocellular carcinoma cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by activating CaMKII-TAK1-JNK/p38 and inhibiting IkappaBalpha kinase-NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Properties of Melittin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin (B549807), the principal bioactive peptide in honeybee (Apis mellifera) venom, is a potent, 26-amino acid, amphipathic polypeptide.[1][2] Its well-characterized cytolytic activities have positioned it as a molecule of significant interest for therapeutic applications, ranging from oncology to infectious diseases and inflammatory conditions.[3][4][5] This technical guide provides a comprehensive overview of the core biological properties of melittin, with a focus on its quantitative effects, the experimental methodologies used to elucidate its function, and the key signaling pathways it modulates.

Physicochemical Properties and Mechanism of Action

Melittin's structure, characterized by a predominantly hydrophobic N-terminus and a hydrophilic, positively charged C-terminus, is fundamental to its biological activity.[6] This amphipathic nature drives its interaction with and disruption of cell membranes, which is a primary mechanism of its cytolytic effects.[1][2][7] The process begins with the electrostatic binding of melittin monomers to the negatively charged components of the cell membrane.[1] This is followed by peptide aggregation and insertion into the lipid bilayer, leading to the formation of pores or channels.[4][8] This disruption of membrane integrity results in cell lysis.[2]

Anticancer Properties

Melittin has demonstrated significant anticancer effects across a variety of cancer cell lines and in vivo models.[4] Its antitumor activity is multifaceted, involving not only direct cytotoxicity through membrane disruption but also the induction of apoptosis and the modulation of key oncogenic signaling pathways.[9][10][11]

Quantitative Anticancer Activity

The cytotoxic efficacy of melittin against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| SGC-7901 | Human Gastric Cancer | 4 | [12] |

| B16F10 | Murine Melanoma | Not specified | [13] |

| A375SM | Human Melanoma | Not specified | [13] |

| SK-MEL-28 | Human Melanoma | Not specified | [13] |

| MCF7 | Human Breast Cancer | Not specified | [3] |

| MDA-MB-231 | Human Breast Cancer | Not specified | [3] |

| SUM159 | Human Breast Cancer (TNBC) | Not specified | [3] |

| SW480 | Human Colorectal Cancer | Not specified | [3] |

| MC38 | Murine Colon Cancer | Not specified | [3] |

| PA-1 | Human Ovarian Cancer | Not specified | [11] |

| SKOV3 | Human Ovarian Cancer | Not specified | [11] |

| U937 | Human Leukemic Cells | Not specified | [14] |

| MG63 | Human Osteosarcoma | Not specified | [15] |

Mechanisms of Anticancer Action

Induction of Apoptosis: Melittin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can induce the release of cytochrome c from mitochondria, activate caspases (such as caspase-3 and -9), and alter the expression of Bcl-2 family proteins.[3][12][14]

Modulation of Signaling Pathways: Melittin has been shown to inhibit several signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These include:

-

PI3K/AKT/mTOR Pathway: Downregulation of this pathway by melittin has been observed in melanoma cells, leading to suppressed growth.[13][16]

-

MAPK Pathway: Melittin can inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival, in various cancers including melanoma.[13][16][17]

-

NF-κB Pathway: Inhibition of the NF-κB pathway by melittin contributes to its anti-inflammatory and anticancer effects.[18][19]

Inhibition of Metastasis: Melittin can suppress cancer cell migration and invasion by inhibiting the expression of matrix metalloproteinases (MMPs) and affecting signaling pathways like the SDF-1α/CXCR4 axis.[9][17]

Anti-inflammatory Properties

Melittin exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.[5][20] Its primary mechanism involves the suppression of pro-inflammatory signaling pathways and the reduced production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

Melittin's anti-inflammatory activity is largely attributed to its ability to inhibit the NF-κB signaling pathway .[18][19] It can block the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[18] This leads to a reduction in the production of inflammatory mediators such as:

Melittin also modulates other inflammatory pathways, including the MAPK and PLCγ1 pathways.[18][19]

Antimicrobial Properties

Melittin possesses broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[3][22] Its primary mode of action is the disruption of microbial cell membranes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of melittin is determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 4 - 6.4 | 8 - 6.4 | [22][23] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 6.4 | 6.4 | [23] |

| Escherichia coli | Negative | 6.4 | 6.4 | [23] |

| Acinetobacter baumannii | Negative | 4 - 45.5 | 8 - N/A | [22][24] |

| Klebsiella pneumoniae | Negative | 64 | 128 | [22] |

| Pseudomonas aeruginosa | Negative | 50-100 (bacteriostatic) | N/A | [25] |

| XDR A. baumannii | Negative | 13.71 (mean) | 20.08 (mean) | [26] |

| KPC-KP | Negative | 32 | 50 | [26] |

Mechanisms of Antimicrobial Action

The primary mechanism of melittin's antimicrobial activity is its ability to permeabilize bacterial membranes, leading to leakage of cellular contents and cell death.[8][22] It can also inhibit bacterial protein and nucleic acid synthesis.[23] Furthermore, melittin has been shown to inhibit biofilm formation and eradicate mature biofilms.[22]

Interaction with Phospholipase A2 (PLA2)

Melittin is known to activate phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids.[27][28][29] This activation can be synergistic, with melittin and PLA2 together causing greater membrane damage.[29][30] The release of arachidonic acid can also lead to the production of pro-inflammatory mediators.[29]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of melittin for a specified duration (e.g., 24, 48 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Treatment: Treat cells with melittin as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Methodology:

-

Preparation of Melittin Dilutions: Prepare a serial two-fold dilution of melittin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[23][26]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no melittin) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of melittin that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[22]

Signaling Pathways and Experimental Workflows

Melittin's Effect on Cancer Cell Signaling Pathways

Caption: Melittin's multifaceted anticancer mechanisms.

Melittin's Anti-inflammatory Signaling Pathway

Caption: Melittin's inhibition of pro-inflammatory signaling.

Experimental Workflow for Assessing Melittin's Bioactivity

Caption: A typical workflow for evaluating melittin's bioactivity.

Conclusion

Melittin's diverse biological properties, including its potent anticancer, anti-inflammatory, and antimicrobial activities, make it a highly promising candidate for therapeutic development. Its primary mechanism of action, membrane disruption, coupled with its ability to modulate critical cellular signaling pathways, provides a strong foundation for its broad-spectrum efficacy. However, a significant challenge for its clinical application is its non-specific cytotoxicity and hemolytic activity.[4] Future research and drug development efforts will likely focus on strategies to mitigate these toxicities, such as through nanoparticle-based delivery systems, to harness the full therapeutic potential of this remarkable peptide.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]

- 4. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers | MDPI [mdpi.com]

- 12. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bee Venom and Its Peptide Component Melittin Suppress Growth and Migration of Melanoma Cells via Inhibition of PI3K/AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Bee Venom and Its Peptide Component Melittin Suppress Growth and Migration of Melanoma Cells via Inhibition of PI3K/AKT/mTOR and MAPK Pathways [mdpi.com]

- 17. Melittin Prevents Metastasis of Epidermal Growth Factor-Induced MDA-MB-231 Cells through The Inhibition of The SDF-1α/CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Melittin as a therapeutic agent for rheumatoid arthritis: mechanistic insights, advanced delivery systems, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Melittin on Metabolomic Profile and Cytokine Production in PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Melittin-induced hyperactivation of phospholipase A2 activity and calcium influx in ras-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Contribution of bee venom phospholipase A2 contamination in melittin fractions to presumed activation of tissue phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. letstalkacademy.com [letstalkacademy.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Melittin Pore Formation in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin (B549807), the principal hemolytic peptide component of bee venom, has garnered significant scientific interest due to its potent ability to disrupt cellular membranes. This activity, primarily achieved through the formation of pores in the lipid bilayer, underlies its antimicrobial, antifungal, antiviral, and potential anticancer properties. Understanding the precise molecular mechanisms of melittin-induced pore formation is crucial for harnessing its therapeutic potential while mitigating its inherent cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of melittin's interaction with lipid bilayers, focusing on the dynamics of pore formation, the structural characteristics of these pores, and the key factors influencing their assembly. We present a synthesis of quantitative data from various biophysical studies, detailed experimental protocols for key investigative techniques, and visual representations of the underlying molecular processes to serve as a valuable resource for researchers in the fields of membrane biophysics, drug delivery, and antimicrobial peptide development.

Introduction: The Molecular Basis of Melittin's Lytic Activity

Melittin is a 26-amino acid, amphipathic peptide with a predominantly hydrophobic N-terminal region and a hydrophilic, cationic C-terminus. This unique structure dictates its interaction with lipid membranes. In aqueous solution, melittin exists as a random coil, but upon encountering a lipid bilayer, it adopts an α-helical conformation and partitions into the membrane interface.[1] The initial binding is driven by electrostatic interactions between the positively charged C-terminal residues and the negatively charged components of the membrane, as well as hydrophobic interactions.

The mechanism of membrane disruption by melittin is concentration-dependent. At low, nanomolar concentrations, melittin can induce transient pores that permit the passage of ions but not larger molecules.[2][3] However, at higher, micromolar concentrations, it forms stable pores capable of leaking molecules up to tens of kilodaltons, a process closely correlated with its antimicrobial and hemolytic activities.[2][3] This guide will focus on the formation of these stable, lytic pores.

The Toroidal Pore Model: A Consensus View

Two primary models have been proposed to describe the architecture of peptide-induced pores in lipid bilayers: the "barrel-stave" and the "toroidal" (or "wormhole") models. In the barrel-stave model, peptides insert into the membrane and aggregate like staves of a barrel to form a pore, with the peptide backbones lining the channel. In contrast, the toroidal model posits that the lipid bilayer bends inward to line the pore, creating a continuous structure where both the peptides and the lipid headgroups form the pore's inner surface.

Extensive experimental evidence, including data from oriented circular dichroism (OCD) and neutron in-plane scattering, strongly supports the toroidal model for melittin-induced pores.[2] These studies have shown that the number of melittin helices oriented perpendicular to the membrane is insufficient to fully line the circumference of the observed pores, a key requirement of the barrel-stave model.[2] The toroidal structure is further supported by molecular dynamics simulations, which show lipid headgroups lining the aqueous channel.

dot

Caption: Comparison of the Barrel-Stave and Toroidal pore models.

Quantitative Insights into Melittin Pore Formation

A substantial body of research has quantified various aspects of melittin pore formation. These data are critical for developing predictive models of melittin's activity and for engineering melittin-based therapeutics with enhanced specificity and reduced toxicity.

Pore Characteristics

The size and composition of melittin pores have been determined using a variety of biophysical techniques.

| Parameter | Value | Method | Lipid System | Reference |

| Inner Pore Diameter | ~4.4 nm | Neutron In-plane Scattering | POPC | [2] |

| 1.25 - 1.5 nm | Dye Leakage Experiments | DMPC | [4] | |

| Number of Monomers per Pore | 3 - 9 | Planar Lipid Bilayer Recording | Phosphatidylcholine:Cholesterol (3:1) | [5] |

| 4 - 7 | Oriented Circular Dichroism & Neutron Scattering | DOPC/DOPG (7:3) | [2] | |

| 4 | Molecular Dynamics Simulation | - | [6] | |

| 4 | Electrophysiology | Lecithin Bilayer | [7] |

Critical Peptide-to-Lipid Ratios (P/L)

The formation of stable pores is a cooperative process that occurs above a critical threshold concentration of melittin in the membrane, often expressed as the peptide-to-lipid (P/L) molar ratio.

| P/L Ratio (molar) | Observation | Lipid System | Reference |

| ~1/100 or more | Formation of stable pores | General | [2] |

| ~1/45 | Onset of perpendicular orientation of helices | DOPC/DOPG (7:3) | [2] |

| 1/90 | Leakage of calcein (B42510) | DOPC | [8] |

| 0.045 ± 0.001 | Leakage of glutathione | 100% DOPG | [9] |

| 0.002 ± 0.001 | Leakage of glutathione | 100% DOPC | [9] |

| 6:166 | Penetration from surface (MD simulation) | DOPC/DOPG (3:1) | [10] |

| 6:128 | Water channel formation (transmembrane, MD) | DOPC/DOPG (3:1) | [10] |

Electrophysiological Properties

Planar lipid bilayer recordings have provided insights into the conductance of melittin channels.

| Parameter | Value | Conditions | Reference |

| Single Channel Conductance | 50 - 3000 pS | 100 mM KCl | [5] |

| Voltage Dependence | e-fold increase per 22 mV | 0.4 - 1.8 M NaCl | [11] |

| e-fold increase per 6 mV | - | [7] | |

| Concentration Dependence | Proportional to the 4th power of monomer concentration | 0.4 - 1.8 M NaCl | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study melittin pore formation.

Calcein Leakage Assay

This fluorescence-based assay is widely used to quantify membrane permeabilization.

Principle: Calcein, a fluorescent dye, is encapsulated in liposomes at a high, self-quenching concentration. Upon membrane disruption by melittin, calcein is released into the surrounding buffer, leading to its de-quenching and a measurable increase in fluorescence intensity.

Materials:

-

Lipids (e.g., DOPC, POPC) in chloroform (B151607)

-

Calcein

-

Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

-

Triton X-100 (10% w/v solution)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Liposome (B1194612) Preparation:

-

Dry a thin film of lipids from chloroform under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) by vortexing or sonication to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

-

-

Removal of External Calcein:

-

Pass the LUV suspension through a size-exclusion column equilibrated with the experimental buffer to separate the calcein-loaded liposomes from the unencapsulated dye.

-

-

Leakage Measurement:

-

Dilute the liposome suspension to a final lipid concentration of 25-50 µM in a cuvette.

-

Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[12]

-

Add melittin to the desired final concentration and monitor the increase in fluorescence over time (F(t)).

-

After the fluorescence signal stabilizes or at the end of the desired time course, add Triton X-100 to a final concentration of 0.1% (w/v) to completely lyse the liposomes and obtain the maximum fluorescence (F_max).

-

-

Data Analysis:

-

Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(F(t) - F₀) / (F_max - F₀)] * 100

-

dot

Caption: Workflow for the calcein leakage assay.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion channel activity from single or multiple melittin pores.

Principle: An artificial lipid bilayer is formed across a small aperture separating two aqueous compartments. Melittin is added to one compartment, and upon pore formation, the flow of ions across the bilayer is measured as an electrical current under an applied voltage.

Materials:

-

PLB setup (Teflon cups, electrodes, amplifier, data acquisition system)

-

Lipids (e.g., DPhPC) in an organic solvent (e.g., n-decane)

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Melittin stock solution

Procedure:

-

Bilayer Formation:

-

"Paint" a solution of lipids in n-decane across the aperture in the Teflon cup.

-

Allow the solvent to thin, leading to the spontaneous formation of a bilayer. Monitor the capacitance to confirm bilayer formation.

-

-

Melittin Addition:

-

Add a small aliquot of melittin stock solution to one of the compartments (the cis side) while stirring.

-

-

Recording:

-

Apply a voltage across the bilayer and record the resulting current.

-

The insertion of melittin pores will be observed as discrete, stepwise increases in current.

-

-

Data Analysis:

-

Determine the single-channel conductance (γ) from the current step size (ΔI) at a given voltage (V) using Ohm's law: γ = ΔI / V.

-

Analyze the open and closed lifetimes of the pores and their voltage dependence.

-

dot

Caption: Workflow for planar lipid bilayer electrophysiology.

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of lipid bilayers, enabling the direct visualization of melittin-induced structural changes and pores.

Principle: A sharp tip mounted on a cantilever scans the surface of a supported lipid bilayer. The deflection of the cantilever is measured to generate a topographical image of the membrane surface.

Materials:

-

AFM instrument

-

Atomically flat substrate (e.g., mica)

-

Liposome suspension

-

Buffer solution

-

Melittin solution

Procedure:

-

Supported Lipid Bilayer (SLB) Formation:

-

Cleave a fresh mica surface.

-

Deposit a liposome suspension onto the mica and incubate to allow for vesicle fusion and the formation of a continuous SLB.

-

Gently rinse with buffer to remove unfused vesicles.

-

-

AFM Imaging:

-

Image the intact SLB in buffer using tapping mode to obtain a baseline.

-

Inject melittin into the liquid cell and acquire images over time to observe the dynamics of pore formation.

-

-

Data Analysis:

dot

Caption: Workflow for AFM imaging of melittin pores.

Oriented Circular Dichroism (OCD)

OCD is a powerful technique to determine the orientation of α-helical peptides like melittin relative to the lipid bilayer normal.

Principle: The differential absorption of left- and right-circularly polarized light by the peptide is measured in a macroscopically oriented sample of lipid bilayers. The shape of the CD spectrum is highly sensitive to the orientation of the peptide's α-helices.

Materials:

-

CD spectrometer with an OCD sample holder

-

Quartz slides

-

Lipid and melittin solution in an organic solvent (e.g., chloroform/trifluoroethanol)

Procedure:

-

Sample Preparation:

-

Co-solubilize lipids and melittin at the desired P/L ratio in an organic solvent.

-

Deposit the solution onto a quartz slide and slowly evaporate the solvent to form a thin, oriented film of multiple bilayers.

-

-

OCD Measurement:

-

Hydrate the sample by placing it in a sealed chamber with a controlled humidity environment.

-

Mount the sample in the OCD holder and acquire CD spectra.

-

-

Data Analysis:

Signaling Pathways and Logical Relationships

The process of melittin pore formation can be conceptualized as a series of sequential and interdependent events.

dot

References

- 1. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantitative analysis of the binding of melittin to planar lipid bilayers allowing for the discrete-charge effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure of a Melittin-Stabilized Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single channel planar lipid bilayer recordings of the melittin variant MelP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of a melittin pore in a lipid bilayer: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The sting. Melittin forms channels in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Melittin induced voltage-dependent conductance in DOPC lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 13. Melittin-Induced Structural Transformations in DMPG and DMPS Lipid Membranes: A Langmuir Monolayer and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time lapse AFM on vesicle formation from mixed lipid bilayers induced by the membrane–active peptide melittin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 18. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers. | Semantic Scholar [semanticscholar.org]

Melittin Peptide: A Comprehensive Technical Guide on Its Discovery, History, and Scientific Evolution

Audience: Researchers, scientists, and drug development professionals.

Abstract: Melittin (B549807), the principal bioactive component of honeybee (Apis mellifera) venom, has a rich scientific history, evolving from a mere painful irritant to a peptide of significant therapeutic interest. This technical guide provides an in-depth exploration of the discovery and history of melittin, detailing its physicochemical properties, the key experimental protocols that elucidated its function, and its multifaceted mechanisms of action. Quantitative data from seminal and recent studies are summarized, and critical biological pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Discovery and Historical Context

The scientific journey of melittin began with early investigations into the hemolytic properties of bee venom. Initially, it was identified as a "direct lytic factor" because it could induce hemolysis without the presence of lecithin, distinguishing it from the indirect action of enzymes like phospholipase A2 also present in the venom[1]. This discovery marked the first step towards understanding that a specific peptide component was responsible for the venom's potent cell-lysing capabilities.

Melittin constitutes 40-60% of the dry weight of whole bee venom, making it the most abundant component[2][3]. It is synthesized in the bee's venom gland as an inactive precursor, "prepromelittin," a 70-amino acid polypeptide. This precursor undergoes a multi-step activation process to yield the mature, 26-amino acid active peptide[4]. The elucidation of its amino acid sequence was a pivotal moment in its history, revealing a unique amphipathic design that underpins its biological activity[1][5][6]. The first successful chemical synthesis of melittin was later achieved using solid-phase peptide synthesis (SPPS), which allowed for the production of pure melittin, free from other venom components, enabling more precise studies of its structure and function[7].

Physicochemical and Structural Properties

Melittin is a small, cationic, and strongly amphipathic peptide. Its unique structure is fundamental to its mechanism of action.

-

Primary Structure: It is a linear peptide composed of 26 amino acid residues with the sequence: NH2-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-CONH2 [1][5][6].

-

Amphipathicity: The peptide exhibits a distinct segregation of hydrophobic and hydrophilic residues. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (Lys, Arg)[1][4].

-

Secondary Structure: In aqueous solution at low concentrations, melittin exists as a random coil. However, upon interaction with a lipid bilayer or at high concentrations, it spontaneously folds into an α-helical conformation[4][5]. This helix is also amphipathic, with hydrophobic residues clustered on one face and hydrophilic residues on the opposite face[5]. A proline residue at position 14 introduces a kink in the helical structure[8].

-

Charge and Molecular Weight: At physiological pH, melittin carries a net positive charge of +6[4][8]. Its molecular weight is approximately 2840 Da[3][4][9].

Table 1: Physicochemical Properties of Melittin

| Property | Value | Reference(s) |

| Amino Acid Residues | 26 | [5][6] |

| Sequence | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | [1][5][6] |

| Molecular Weight | ~2840 Da | [4][9][10] |

| Chemical Formula | C₁₃₁H₂₂₉N₃₉O₃₁ | [3][9] |

| Net Charge (pH 7.4) | +6 | [4][8] |

| Structure in Solution | Random coil | [4] |

| Structure in Membranes | Amphipathic α-helix | [4][5] |

Key Experimental Protocols

The study of melittin has been facilitated by a variety of experimental techniques, from its initial isolation to the detailed characterization of its biological activities.

Isolation and Purification of Melittin from Bee Venom

Objective: To isolate pure, monomeric melittin from other bee venom components like phospholipase A2 and N-formyl melittin.

Methodology (Based on Cation-Exchange Chromatography):

-

Solubilization: Crude bee venom is dissolved in a suitable buffer, such as sodium phosphate, at a specific pH (e.g., pH 6.0)[11]. To prevent tetramer formation, which can occur at high peptide concentrations, 4.0 M urea (B33335) can be included in the buffer[12].

-

Chromatography: The solution is loaded onto a strong cation-exchange chromatography column (e.g., HiTrap SP FF)[11].

-

Elution: Components are eluted from the column using a salt gradient (e.g., NaCl). Melittin, being highly cationic, binds strongly to the resin and elutes at a higher salt concentration than less basic components like phospholipase A2 and hyaluronidase[11].

-

Fraction Collection and Analysis: Fractions are collected and analyzed for purity using techniques like SDS-PAGE and for activity using a hemolysis assay.

-

Desalting and Lyophilization: Fractions containing pure melittin are pooled, desalted (e.g., using a dextran (B179266) gel column like Sephadex G-10 or G-25), and lyophilized to obtain the purified peptide powder[13].

This single-step cation-exchange method has been shown to achieve a recovery yield of up to 93% with the successful removal of major allergens[11].

Synthesis of Melittin

Objective: To produce a chemically homogeneous preparation of melittin for research, avoiding contaminants from natural sources.

Methodology (Fmoc Solid-Phase Peptide Synthesis - SPPS):

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide[14].

-

Chain Assembly: The peptide chain is assembled in a C-to-N direction. Each cycle consists of:

-

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid using a 20% piperidine (B6355638) solution in DMF[8].

-

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group using a condensing agent (e.g., DIC) and an activating agent (e.g., Oxyma), followed by its coupling to the free N-terminus of the growing peptide chain on the resin[8][14].

-

-

Cleavage and Deprotection: Once the full 26-amino acid sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/TIPS)[14].

-

Purification: The crude synthetic peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., LC-MS, MALDI-TOF-MS)[8].

Antimicrobial Activity Assessment

Objective: To determine the minimum concentration of melittin required to inhibit bacterial growth (MIC) and to kill bacteria (MBC).

Methodology (Microdilution Method):

-